3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Overview
Description
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate is an organic compound with the molecular formula C7H3F3N2O. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to the pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries . More research is needed to identify the specific targets of this compound.
Biochemical Pathways
Trifluoromethylpyridines, a related group of compounds, have been used in various applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety may play a role in how environmental factors influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate typically involves the use of a Ni-Fe/C bimetallic supported catalyst. One common method starts with 2,6-dichloro-3-cyano-4-trifluoromethylpyridine as the raw material. This compound undergoes normal pressure hydrogenation in the presence of the Ni-Fe/C catalyst to yield crude 3-Cyano-4-(trifluoromethyl)pyridine. The crude product is then purified to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of bimetallic supported catalysts is favored due to their stability, recyclability, and high selectivity, which contribute to cost-effective and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., Ni-Fe/C), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and oxides, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)nicotinonitrile
- 4-Cyano-N-(trifluoromethoxy)pyridinium triflimide
- 3-Cyano-2-fluoropyridines
Uniqueness
Compared to similar compounds, 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate stands out due to its unique combination of a cyano group and a trifluoromethyl group on the pyridine ring. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in various applications .
Properties
IUPAC Name |
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6-1-2-12(13)4-5(6)3-11/h1-2,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWILBFOFXSZFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1C(F)(F)F)C#N)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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